molecular formula C10H21NO2S B15311595 (2-(Propylsulfonyl)cyclohexyl)methanamine

(2-(Propylsulfonyl)cyclohexyl)methanamine

Cat. No.: B15311595
M. Wt: 219.35 g/mol
InChI Key: LMJGMGIRUNCCGU-UHFFFAOYSA-N
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Description

(2-(Propylsulfonyl)cyclohexyl)methanamine is a chemical compound with the molecular formula C10H21NO2S It is known for its unique structural features, which include a cyclohexyl ring substituted with a propylsulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Propylsulfonyl)cyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonation reactions, where a propyl group is attached to a sulfonyl chloride, followed by the reaction with the cyclohexyl ring.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Propylsulfonyl)cyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted amines and derivatives.

Scientific Research Applications

(2-(Propylsulfonyl)cyclohexyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Propylsulfonyl)cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylsulfonyl)cyclohexyl)methanamine
  • (2-(Ethylsulfonyl)cyclohexyl)methanamine
  • (2-(Butylsulfonyl)cyclohexyl)methanamine

Uniqueness

(2-(Propylsulfonyl)cyclohexyl)methanamine is unique due to its specific propylsulfonyl substitution, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

(2-propylsulfonylcyclohexyl)methanamine

InChI

InChI=1S/C10H21NO2S/c1-2-7-14(12,13)10-6-4-3-5-9(10)8-11/h9-10H,2-8,11H2,1H3

InChI Key

LMJGMGIRUNCCGU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CCCCC1CN

Origin of Product

United States

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